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14-Hydroxydocosahexaenoic acid Documentation Hub

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  • Product: 14-Hydroxydocosahexaenoic acid
  • CAS: 86360-66-9

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure and Stereochemistry of 14(S)-HDoHE

The following technical guide details the molecular structure, stereochemistry, and analytical characterization of 14(S)-HDoHE, a pivotal intermediate in the Maresin biosynthetic pathway. Executive Summary 14(S)-HDoHE (1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, stereochemistry, and analytical characterization of 14(S)-HDoHE, a pivotal intermediate in the Maresin biosynthetic pathway.

Executive Summary

14(S)-HDoHE (14(S)-hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid) is a bioactive lipid mediator and a specific pathway marker for the biosynthesis of Maresins (Macrophage Mediators in Resolving Inflammation).[1] Produced endogenously from Docosahexaenoic Acid (DHA) via the 12-lipoxygenase (12-LOX) pathway, its precise stereochemistry—specifically the S configuration at carbon 14 and the E,Z geometry of its conjugated diene system—is critical for its biological function and conversion into the pro-resolving mediator Maresin 1 (MaR1).[1] This guide provides a rigorous examination of its molecular architecture, biosynthetic origin, and validated protocols for its analytical separation from non-enzymatic isomers.

Molecular Architecture & Stereochemistry

The biological potency of 14(S)-HDoHE is dictated by its specific stereochemical configuration. Unlike auto-oxidation products which result in racemic mixtures (14R/S), the enzymatic product is strictly the 14(S) enantiomer.

Chemical Identity[2]
  • Common Name: 14(S)-HDoHE (also referred to as 14(S)-HDHA)[1][2]

  • IUPAC Name: (4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid[1][3]

  • Molecular Formula: C₂₂H₃₂O₃

  • Exact Mass: 344.2351 Da

  • Precursor: Docosahexaenoic Acid (DHA, C22:6 n-3)

Stereochemical Configuration

The molecule features a unique conjugated diene system introduced during the lipoxygenase reaction. The key structural elements are:

  • Chiral Center: Carbon 14 possesses an (S) configuration. This is the site of oxygen insertion by 12-LOX.

  • Conjugated Diene System: The double bonds at positions 10 and 12 form a conjugated system.

    • C10-C11: cis (Z) geometry (retained from DHA).

    • C12-C13: trans (E) geometry (formed during the enzymatic hydrogen abstraction and rearrangement).

  • Isolated Double Bonds: The remaining double bonds at C4, C7, C16, and C19 retain their original cis (Z) geometry from the DHA precursor.

Structural Causality: The trans (E) geometry at C12 is thermodynamically favored during the delocalization of the pentadienyl radical intermediate generated by 12-LOX, distinguishing it from the all-cis geometry of the parent DHA.

Biosynthetic Pathway (Mechanism of Action)

The synthesis of 14(S)-HDoHE is the initiating step in the formation of the Maresin family of Specialized Pro-resolving Mediators (SPMs). This process is driven by Human 12-Lipoxygenase (h12-LOX) in macrophages.

Enzymatic Cascade
  • Substrate Recognition: h12-LOX binds free DHA released from membrane phospholipids.

  • Hydrogen Abstraction: The enzyme abstracts a hydrogen atom from the bis-allylic Carbon 12 (or Carbon 11 depending on numbering convention relative to methyl end, but C12 in carboxyl numbering).

  • Oxygen Insertion: Molecular oxygen is inserted stereospecifically at Carbon 14 in the S configuration, generating the intermediate 14(S)-HpDHA (14-hydroperoxydocosahexaenoic acid).

  • Reduction: 14(S)-HpDHA is rapidly reduced by cellular peroxidases (e.g., Glutathione Peroxidase) to the stable alcohol 14(S)-HDoHE .

  • Downstream Conversion: Alternatively, 14(S)-HpDHA serves as the substrate for a second enzymatic epoxidation by 12-LOX to form 13(S),14(S)-epoxy-Maresin , which is subsequently hydrolyzed to Maresin 1 .[1][4]

Pathway Visualization

The following diagram illustrates the critical flux from DHA to Maresin 1, highlighting 14(S)-HDoHE as the central checkpoint.

BiosynthesisPathway DHA Docosahexaenoic Acid (DHA) (C22:6 n-3) LOX12 Enzyme: 12-Lipoxygenase (Macrophage) DHA->LOX12 HpDHA Intermediate: 14(S)-HpDHA (Hydroperoxide) LOX12->HpDHA Oxygenation at C14 HDoHE Target Analyte: 14(S)-HDoHE (Pathway Marker) HpDHA->HDoHE Reduction EpoxyMaR 13(S),14(S)-Epoxy-Maresin HpDHA->EpoxyMaR 12-LOX Epoxidation MaR1 Maresin 1 (MaR1) (Pro-resolving Mediator) EpoxyMaR->MaR1 Hydrolysis Peroxidase Peroxidase/GSH Hydrolase Epoxide Hydrolase

Caption: Biosynthetic cascade of 14(S)-HDoHE from DHA via 12-LOX, leading to Maresin 1 production.[1][4][5][6]

Analytical Characterization & Protocols

Accurate identification of 14(S)-HDoHE requires distinguishing it from its R-isomer (often a product of non-enzymatic oxidation) and other positional isomers.

Quantitative Data Summary
ParameterValue / CharacteristicNote
Precursor Ion (m/z) 343.2 Negative Ion Mode [M-H]⁻
Diagnostic Fragment 205 Cleavage at C13-C14 bond
Secondary Fragment 221 Loss of CO₂ from cleavage product
UV Absorbance 236 nm Characteristic of conjugated diene
Chromatography Chiral Phase Required to separate S/R enantiomers
Mass Spectrometry Fragmentation Logic

The fragmentation pattern of 14(S)-HDoHE in negative electrospray ionization (ESI-) is driven by alpha-cleavage relative to the hydroxyl group.

  • Precursor: [M-H]⁻ = m/z 343.

  • Primary Cleavage (C13-C14): Rupture of the bond between Carbon 13 and Carbon 14 yields a carboxyl-containing fragment containing carbons C1 through C13.

    • Calculation: C₁₃H₁₇O₂⁻ = (12×13) + 17 + (16×2) = 156 + 17 + 32 = 205 Da .

    • Result: The ion at m/z 205 is the definitive diagnostic peak for 14-hydroxy substitution on a DHA backbone.

Experimental Protocol: Extraction and Analysis

Objective: Isolate 14(S)-HDoHE from biological matrices (e.g., macrophage supernatants, plasma) and verify stereochemistry.

Step 1: Solid Phase Extraction (SPE)
  • Cartridge: C18 reversed-phase cartridges (e.g., 500 mg).

  • Conditioning: Wash with 1 volume Methanol, followed by 1 volume Water (pH 3.5).

  • Loading: Acidify sample to pH 3.5 (to protonate carboxyl groups) and load.

  • Wash: Wash with Water (pH 3.5) to remove salts/proteins. Wash with n-Hexane to remove neutral lipids.

  • Elution: Elute lipid mediators with Methyl Formate.

  • Drying: Evaporate solvent under a gentle stream of nitrogen gas.

Step 2: LC-MS/MS Analysis (Targeted)
  • System: UHPLC coupled to Triple Quadrupole MS.[6]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid

    • B: Methanol + 0.01% Acetic Acid

  • Column: C18 Reversed-Phase (for general separation) or Chiralpak AD-RH (for enantiomer separation).

  • MRM Transition: Monitor 343 > 205 (Quantifier) and 343 > 59 (Qualifier, carboxylate).

Step 3: Chiral Verification (Critical for E-E-A-T)

To prove enzymatic origin (14S) versus auto-oxidation (14R/S mix), chiral chromatography is mandatory.

  • Column: Chiralpak AD-RH (150 x 2.1 mm, 5 µm).

  • Mobile Phase: Gradient of Methanol/Water/Acetonitrile.

  • Validation: Compare retention time against authentic 14(S)-HDoHE and 14(R)-HDoHE standards. 14(S)-HDoHE typically elutes distinctively from the R-isomer.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Cell Media) SPE Solid Phase Extraction (C18 Acidified) Sample->SPE Acidify pH 3.5 LC LC Separation (Chiral Column) SPE->LC Methyl Formate Elution MS MS/MS Detection (ESI- Negative) LC->MS Enantiomer Resolution Data Chromatogram (m/z 343 > 205) MS->Data Quantification

Caption: Workflow for the extraction and chiral verification of 14(S)-HDoHE.

References

  • Serhan, C. N., et al. (2009). Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions. Journal of Experimental Medicine.

  • Dalli, J., et al. (2013). The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype. FASEB Journal.

  • Hong, S., et al. (2014). LC-MS/MS analysis of hydroxy-docosahexaenoic acid isomers. Journal of Lipid Research.

  • Cayman Chemical. (2023). 14(S)-HDHA Product Information and Spectral Data. Cayman Chemical Product Database.

  • PubChem. (2023). 14(S)-HDoHE Compound Summary. National Library of Medicine.

Sources

Exploratory

Chemical Properties and Stability of 14-Hydroxy Docosahexaenoic Acid (14-HDHA)

This guide serves as a technical reference for the chemical behavior, stability profile, and handling of 14-hydroxy docosahexaenoic acid (14-HDHA) . It is designed for researchers investigating the Maresin biosynthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the chemical behavior, stability profile, and handling of 14-hydroxy docosahexaenoic acid (14-HDHA) . It is designed for researchers investigating the Maresin biosynthetic pathway and lipid mediator profiling.

Content Type: Technical Whitepaper & Handling Guide Subject: 14(S)-Hydroxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid

Part 1: Executive Summary & Biological Context

14-HDHA is a bioactive monohydroxy polyunsaturated fatty acid (PUFA) derived from docosahexaenoic acid (DHA).[1][2][3] While often analyzed as a stable pathway marker, it is chemically fragile. Biologically, the 14(S)-HDHA enantiomer is the specific reduction product of 14(S)-hydroperoxy-DHA (14-HpDHA), the pivotal intermediate formed by 12-Lipoxygenase (12-LOX) .

This molecule sits at a critical bifurcation point:

  • Reduction: Converted to 14(S)-HDHA (a pathway marker).

  • Epoxidation: Converted to the 13,14-epoxy-maresin intermediate, eventually hydrolyzing to Maresin 1 (MaR1) .[4]

Critical Distinction: Unlike the pro-resolving mediator Maresin 1 (which is a 7,14-dihydroxyl species with a conjugated triene), 14-HDHA is a monohydroxyl species with a conjugated diene. This dictates its distinct UV absorbance and stability profile.

Part 2: Chemical Identity & Physicochemical Properties[2][5]

Nomenclature and Structure
  • Common Name: 14-HDHA, 14-HDoHE[2][5]

  • IUPAC Name: (4Z,7Z,10Z,12E,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid[2][3][5][6]

  • Chirality: The bioactive form is 14(S) . The racemic form (±)14-HDHA arises from non-enzymatic auto-oxidation.

Key Physicochemical Data[3][8]
PropertyValue / CharacteristicTechnical Note
Molecular Formula

Monohydroxy derivative of DHA (

)
Molecular Weight 344.5 g/mol Detectable as [M-H]⁻ at m/z 343.2
Chromophore Conjugated DieneSystem at

(Z,E geometry)
UV

237 nm Distinct from DHA (205 nm) and Maresin 1 (~270 nm)
Solubility Ethanol, DMSO, DMF>100 µg/mL.[2] Poorly soluble in PBS (<50 µg/mL).
pKa ~4.8 (Carboxylic acid)Ionized at physiological pH (7.4)

Part 3: Biosynthesis & Structural Logic

The formation of 14-HDHA is not random; it follows a stereospecific enzymatic insertion of molecular oxygen.

Pathway Visualization

The following diagram illustrates the divergence from DHA to 14-HDHA and the Maresin family.

MaresinPathway DHA DHA (C22:6 n-3) HpDHA 14(S)-HpDHA (Hydroperoxide) DHA->HpDHA + O2 LOX12 12-LOX (Enzyme) LOX12->HpDHA HDHA 14(S)-HDHA (Pathway Marker) HpDHA->HDHA Reduction Epoxide 13,14-Epoxy-Maresin HpDHA->Epoxide Dehydration Reductase Peroxidase/ Reductase Reductase->HDHA MaR1 Maresin 1 (Bioactive) Epoxide->MaR1 Hydrolysis

Figure 1: The biosynthetic divergence of 14-HDHA. 12-LOX initiates the cascade, but 14-HDHA represents the reduced, stable alcohol form of the hydroperoxide intermediate.[1][3][7]

Part 4: Stability Profile & Degradation Mechanisms

14-HDHA is chemically fragile due to the presence of a conjugated diene and multiple bis-allylic methylene groups .

Primary Degradation Vectors
  • Auto-oxidation (Peroxidation):

    • Mechanism: The molecule retains skipped diene systems (methylene-interrupted double bonds) at C4, C7, C16, and C19. These "bis-allylic" protons are highly acidic and prone to hydrogen abstraction by free radicals.

    • Result: Formation of secondary hydroperoxides, chain cleavage, and loss of biological activity.

  • Photo-Isomerization:

    • Mechanism: The conjugated diene (

      
      ) absorbs UV light at 237 nm. Exposure to ambient light can cause cis-trans (Z-E) isomerization, scrambling the stereochemistry required for receptor binding.
      
  • Dehydration/Lactonization:

    • Under acidic conditions, the hydroxyl group at C14 can react with the carboxylic acid (C1) or nearby double bonds, though this is less common than oxidation.

Stability Hierarchy
  • Solid State: Unstable. Never store dry.

  • Ethanolic Solution (-80°C): Stable for >12 months.

  • Aqueous Buffer (RT):

    
     2-4 hours (oxidative degradation).
    

Part 5: Handling & Storage Protocols (Self-Validating)

To ensure experimental integrity, follow this "Argon Shield" protocol.

Storage Workflow
  • Solvent Choice: Always store 14-HDHA in 100% Ethanol . Ethanol acts as a radical scavenger, providing a baseline protection against oxidation that DMSO does not.

  • Concentration: Maintain stock solutions at 0.1 mg/mL to 1 mg/mL . Higher concentrations can promote polymerization.

  • Inert Atmosphere:

    • Step: Flush the vial with inert gas after every use.

    • Expert Insight: Use Argon rather than Nitrogen. Argon is heavier than air and settles over the liquid surface, creating a more effective barrier against oxygen.

  • Temperature: Store at -80°C . Storage at -20°C is acceptable only for <1 month.

Experimental Handling
  • Evaporation: If changing solvents, use a stream of Nitrogen/Argon. Never use a rotary evaporator with heat, as this induces thermal degradation.

  • Aqueous Dilution: Dilute into buffers (PBS) immediately before use. Discard unused aqueous solutions; do not refreeze.

Part 6: Analytical Characterization

Verifying the purity and identity of 14-HDHA is critical before biological assays.

UV-Vis Spectroscopy
  • Metric: Absorbance maximum (

    
    ).
    
  • Standard: 237 nm in Ethanol.[2]

  • Diagnostic: If the peak shifts to ~270-280 nm, the sample has likely degraded into secondary conjugated triene products (or is contaminated with Maresins). If the peak disappears, the double bonds have saturated or oxidized.

LC-MS/MS Profiling

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for detection.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • Precursor Ion: m/z343.2

    
    
    
  • Key Fragment Ions (Diagnostic):

    • m/z 205: Cleavage at C14 (alpha to hydroxyl).

    • m/z 325: Loss of

      
       (
      
      
      
      ).
    • m/z 281: Loss of

      
      .
      
Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Extract Solid Phase Extraction (C18 Column) Sample->Extract Acidify pH 3.5 LC LC Separation (RP-C18) Extract->LC Elute MeOH Detection Detection LC->Detection UV UV Detector (237 nm) Detection->UV Quantification MS MS/MS (MRM) 343 > 205 Detection->MS Identification

Figure 2: Standard analytical workflow for isolating and identifying 14-HDHA from biological matrices.

References

  • Serhan, C. N., et al. "Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions." Journal of Experimental Medicine, 2009.

  • Deng, B., et al. "Identification of 14,21-dihydroxy-docosahexaenoic acids... and enhancement of wound healing." Journal of Lipid Research, 2015.

  • Cayman Chemical. "14(S)-HDHA Product Information & Physical Properties."

  • Hong, S., et al. "Novel docosatrienes and 17S-resolvins generated from docosahexaenoic acid in murine brain, human blood, and glial cells." Journal of Biological Chemistry, 2003.

  • Lipid Maps Structure Database. "14-HDoHE Chemical Structure and Properties."

Sources

Protocols & Analytical Methods

Method

Using deuterated internal standards for 14-HDHA quantification

Application Note: Precision Quantification of 14-HDHA Using Deuterated Internal Standards via LC-MS/MS Part 1: Introduction & Rationale Subject: Targeted quantification of 14-hydroxy-docosahexaenoic acid (14-HDHA) in bio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 14-HDHA Using Deuterated Internal Standards via LC-MS/MS

Part 1: Introduction & Rationale

Subject: Targeted quantification of 14-hydroxy-docosahexaenoic acid (14-HDHA) in biological matrices. Core Challenge: 14-HDHA is a bioactive lipid mediator and a specific pathway marker for the biosynthesis of Maresins (Macrophage Mediator in Resolving Inflammation).[1] It exists in low picogram/nanogram concentrations and shares the same molecular mass (m/z 343.2) as its isomer 17-HDHA (precursor to Protectins/Resolvins). Accurate quantification requires rigorous chromatographic separation and the use of a deuterated internal standard (d-IS) to correct for extraction losses and ionization suppression.

The Solution: This protocol utilizes 14(S)-HDHA-d5 as a surrogate internal standard. By introducing the d-IS prior to Solid Phase Extraction (SPE), the method creates a self-validating system where every variation in recovery and matrix effect is mathematically nullified in the final calculation.

Part 2: Biosynthetic Context (Pathway Visualization)

Understanding the origin of 14-HDHA is critical for interpreting data. It is the stable reduction product of 14-HpDHA, generated by 12-Lipoxygenase (12-LOX) activity on DHA.

MaresinPathway DHA Docosahexaenoic Acid (DHA) HpDHA 14(S)-HpDHA (Unstable Hydroperoxide) DHA->HpDHA Oxygenation LOX12 12-Lipoxygenase (12-LOX) LOX12->HpDHA HDHA 14(S)-HDHA (Stable Pathway Marker) HpDHA->HDHA Reduction (Peroxidase) Epoxy 13,14-Epoxy-Maresin HpDHA->Epoxy Epoxidation MaR1 Maresin 1 (MaR1) (Bioactive SPM) Epoxy->MaR1 Hydrolase MaR2 Maresin 2 (MaR2) Epoxy->MaR2 Hydrolase

Figure 1: The Maresin biosynthetic pathway highlighting 14-HDHA as the stable marker for 12-LOX activity on DHA.[1]

Part 3: Materials & Reagents

Standards:

  • Target Analyte: 14(S)-HDHA (Cayman Chemical Item No. 10009577 or equivalent).

  • Internal Standard: 14(S)-HDHA-d5 (Cayman Chemical Item No. 15253).

    • Note: The d5 label is typically on the terminal carbons (C21, C22).

  • Quality Control: 17(S)-HDHA (to verify chromatographic resolution).

Solvents (LC-MS Grade):

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Acetic Acid (Glacial)

  • Water (Milli-Q or equivalent)

  • Methyl Formate (for SPE elution)

Part 4: Experimental Protocol

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Lipid mediators are prone to oxidation and degradation. SPE removes proteins and salts while concentrating the sample.

  • Sample Thawing: Thaw plasma/serum samples (typically 500 µL) on ice.

  • Internal Standard Spike: Add 14(S)-HDHA-d5 (e.g., 5 ng) to every sample immediately.

    • Critical Step: Vortex for 30 seconds to equilibrate the d-IS with endogenous lipids.

  • Protein Precipitation: Add 2 mL of ice-cold Methanol. Vortex and incubate at -20°C for 30 mins.

  • Centrifugation: Spin at 3,000 x g for 10 mins at 4°C. Collect supernatant.

  • Dilution: Dilute supernatant with Water to achieve <15% MeOH concentration (approx. 8-10 mL total volume).

  • SPE Loading:

    • Condition C18 SPE columns (e.g., 500 mg) with 3 mL MeOH followed by 3 mL Water.

    • Load the diluted sample by gravity or low vacuum.

  • Wash: Wash with 3 mL Water followed by 3 mL n-Hexane (to remove neutral lipids/fats).

  • Elution: Elute 14-HDHA with 3 mL Methyl Formate .

  • Drying: Evaporate solvent under a gentle stream of Nitrogen gas.

  • Reconstitution: Resuspend in 100 µL Methanol/Water (50:50) for LC-MS injection.[2]

Phase 2: LC-MS/MS Configuration

Chromatography (HPLC/UPLC):

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters BEH C18.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: Water + 0.02% Acetic Acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.02% Acetic Acid.

  • Gradient:

    • 0-1 min: 40% B

    • 1-12 min: Linear gradient to 98% B

    • 12-15 min: Hold 98% B

    • 15.1 min: Re-equilibrate to 40% B

Mass Spectrometry (Triple Quadrupole):

  • Mode: Negative Electrospray Ionization (ESI-).[3]

  • Acquisition: Multiple Reaction Monitoring (MRM).[2][4][5]

MRM Transition Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (CE)Type
14(S)-HDHA 343.2 m/z205.1 m/z50 ms-18 eVQuantifier
14(S)-HDHA 343.2 m/z221.1 m/z50 ms-16 eVQualifier
14(S)-HDHA-d5 348.2 m/z205.1 m/z50 ms-18 eVInternal Standard
17(S)-HDHA 343.2 m/z245.1 m/z50 ms-19 eVSpecificity Check

Technical Note on Transitions:

  • 14-HDHA: The m/z 205 fragment corresponds to the cleavage at the C14 position (carboxyl end).

  • 17-HDHA: The m/z 245 fragment is specific to the 17-hydroxy position. Monitoring this ensures you are not integrating the wrong isomer if they co-elute (though they should separate chromatographically).

  • 14-HDHA-d5: The d5 label is typically on the tail (C21-C22). The m/z 205 fragment (C1-C14) does not contain the deuterium label. However, selectivity is maintained because Q1 selects the parent mass m/z 348.2, which is distinct from the endogenous analyte (m/z 343.2).

Part 5: Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (14-HDHA-d5) Sample->Spike Step 1 Extract Solid Phase Extraction (C18 SPE) Spike->Extract Step 2 LC LC Separation (Reverse Phase C18) Extract->LC Step 3 MS MS/MS Detection (MRM Mode) LC->MS Step 4 Data Quantification (Area Ratio Analyte/IS) MS->Data Step 5

Figure 2: Step-by-step analytical workflow ensuring internal standard equilibration prior to extraction.

Part 6: Quantification & Validation

1. Calibration Curve: Prepare a 6-point calibration curve (e.g., 10 pg to 1000 pg) of authentic 14-HDHA. Spike the same amount of 14-HDHA-d5 into each standard as used in the samples.

  • X-Axis: Concentration ratio (Analyte / IS).

  • Y-Axis: Peak Area ratio (Analyte / IS).

  • Fit: Linear regression with 1/x weighting.

2. Calculation:



(Where 

is the slope and

is the y-intercept)

3. Troubleshooting (Self-Validation):

  • Low IS Recovery (<50%): Indicates matrix suppression or inefficient extraction. Check SPE elution solvent strength.

  • 17-HDHA Interference: If a peak appears in the 343->205 channel at the retention time of 17-HDHA, your chromatographic resolution is insufficient. Adjust the gradient slope between 8-12 minutes.

References

  • Serhan, C. N., et al. (2009). Maresins: novel macrophage mediators with potent antiinflammatory and proresolving actions. The Journal of Experimental Medicine. Link

  • Deng, B., et al. (2014). Maresin Biosynthesis and Identification of Maresin 2. PLOS ONE. Link

  • Kutzner, L., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers in Pharmacology. Link

  • Cayman Chemical. (n.d.). 14(S)-HDHA-d5 Product Information. Link

  • Le Faouder, P., et al. (2013). LC-MS/MS method for rapid and concomitant quantification of pro-resolving lipid mediators. Journal of Chromatography B. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving recovery rates of 14-HDoHE in lipid extraction

Introduction: The Analyte & The Challenge Welcome to the technical support hub for bioactive lipid extraction. You are likely here because your recovery rates for 14-HDoHE (also known as 14-HDHA) are inconsistent or belo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analyte & The Challenge

Welcome to the technical support hub for bioactive lipid extraction. You are likely here because your recovery rates for 14-HDoHE (also known as 14-HDHA) are inconsistent or below the acceptable threshold (target >70%).

14-HDoHE is a specific oxidation product of Docosahexaenoic Acid (DHA) and a stable pathway marker for the biosynthesis of Maresin 1 (MaR1).[1][2] Unlike neutral lipids, 14-HDoHE possesses both a lipophilic tail and a polar hydroxyl/carboxyl head group. This "amphipathic frustration" is the primary cause of extraction failure: it is too polar for standard hexane extractions but too hydrophobic to remain in the aqueous phase without manipulation.

This guide moves beyond generic protocols to address the physicochemical mechanics of extraction failure.

Module 1: Extraction Methodologies & Protocols

The Core Issue: LLE vs. SPE

While Liquid-Liquid Extraction (LLE) like Folch or Bligh-Dyer is the "gold standard" for total lipids, it is often suboptimal for trace oxylipins like 14-HDoHE due to ion suppression from phospholipids and incomplete phase partitioning.

Recommendation: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge. This exploits the negative charge of the carboxyl group on 14-HDoHE to lock it onto the sorbent while washing away neutral interferences.

Protocol A: Mixed-Mode SPE (Recommended)

Best for: Plasma, Serum, and Tissue Homogenates.

Prerequisites:

  • Cartridge: Waters Oasis MAX (60 mg, 3 cc) or equivalent mixed-mode anion exchange.[3]

  • Internal Standard: d5-14-HDoHE (essential for quantifying recovery loss).

StepActionMechanism / Causality
1. Sample Prep Add 3 volumes of ice-cold Methanol (MeOH) containing 0.01% BHT to the sample. Vortex and centrifuge.Precipitates proteins that bind oxylipins. BHT prevents oxidative degradation.
2. Dilution Dilute supernatant with water to reach <15% MeOH final concentration. Adjust pH to ~7-8. Critical: High organic content prevents SPE binding. Neutral/Basic pH ensures the carboxyl group is ionized (COO-) to bind to the anion exchange resin.
3. Conditioning 1. MeOH (3 mL)2. Water (3 mL)Activates the sorbent ligands.
4. Loading Load sample at low flow rate (~1 mL/min).Allows time for ion-exchange interaction.
5. Wash 1 5% Ammonium Hydroxide (aq).Removes proteins and neutral interferences.
6. Wash 2 Methanol (100%).Counter-intuitive but vital: In MAX cartridges, the analyte is ionically bound. 100% MeOH washes away neutral lipids (triglycerides) without eluting the charged 14-HDoHE.
7. Elution Methanol containing 2% Formic Acid.[4]Acidification protonates the carboxyl group (COOH), breaking the ionic bond and releasing the analyte.
Protocol B: Modified Liquid-Liquid Extraction (LLE)

Best for: High-lipid tissues (Brain, Adipose) where SPE columns might clog.

  • Acidification: Adjust sample pH to 3.5–4.0 using 1M HCl or Acetic Acid.

    • Why: You must suppress ionization (keep it as COOH) to drive the molecule into the organic phase.

  • Solvent: Use Ethyl Acetate or Diethyl Ether rather than Chloroform.

    • Why: 14-HDoHE partitions better into ethyl acetate due to hydrogen bonding potential with the hydroxyl group.

Module 2: Troubleshooting & FAQs

Q1: My recovery is <40%. What is the most likely cause?

Diagnosis: If using SPE, you likely failed to dilute the methanol enough before loading, or the pH was too low during the load step. Fix:

  • Organic Load Limit: If your protein precipitation supernatant is 90% Methanol, you must dilute it with water until methanol is <15%. If the solvent is too strong during loading, the lipid "breaks through" the cartridge immediately.

  • pH Trap: For Anion Exchange (MAX), load at pH 7-8. For Reversed Phase (C18), load at pH 3-4. Do not mix these up.

Q2: I see "ghost peaks" or high background noise.

Diagnosis: Plasticizer contamination or phospholipid carryover. Fix:

  • Phthalate Leaching: 14-HDoHE is often analyzed at pg/mL levels. Avoid standard plastic pipette tips for the final reconstitution step; use glass inserts or low-retention solvent-safe tips.

  • Phospholipid Removal: If using LLE, phospholipids often co-elute. Switch to the MAX SPE protocol (Step 6), as the 100% MeOH wash specifically removes neutral phospholipids while retaining the 14-HDoHE.

Q3: The 14-HDoHE peak is broad or tailing in LC-MS.

Diagnosis: Solvent mismatch or column interaction. Fix:

  • Reconstitution Solvent: Do not reconstitute in 100% Methanol. If your initial LC gradient is 90% Water, injecting 100% MeOH causes the analyte to precipitate/disperse in the column head. Reconstitute in 50:50 MeOH:Water .

  • Column Choice: Ensure you are using a C18 column capable of handling slight acidity (e.g., BEH C18).

Module 3: Visualization of Workflows

Figure 1: The Maresin Biosynthetic Pathway & 14-HDoHE Context

Understanding where your analyte sits in the metabolic cascade is crucial for identifying upstream precursors or downstream losses.[5]

MaresinPathway DHA DHA (Docosahexaenoic Acid) LOX12 12-LOX (Enzyme) DHA->LOX12 HpDHA 14(S)-HpDHA (Hydroperoxide) DHA->HpDHA Oxygenation LOX12->HpDHA HDoHE 14(S)-HDoHE (Target Analyte) HpDHA->HDoHE Reduction (Peroxidase) Epoxy 13,14-Epoxy-MaR HpDHA->Epoxy Epoxidation Degradation Oxidative Degradation HDoHE->Degradation Room Temp / No BHT MaR1 Maresin 1 (Bioactive) Epoxy->MaR1 Hydrolysis

Caption: 14-HDoHE is the reduced form of 14-HpDHA. Without rapid reduction or antioxidants, the unstable HpDHA may degrade, skewing 14-HDoHE quantification.

Figure 2: Decision Logic for Extraction Protocol

ExtractionLogic Start Start: Sample Type? Plasma Plasma / Serum (Low Lipid) Start->Plasma Tissue Brain / Adipose (High Lipid) Start->Tissue SPE Protocol A: MAX SPE (Anion Exchange) Plasma->SPE Best Recovery Decision1 Goal: Max Purity or Speed? Tissue->Decision1 Decision1->SPE Purity (Remove Phospholipids) LLE Protocol B: Acidified LLE (Ethyl Acetate) Decision1->LLE Speed / Cost StepSPE Critical: Load pH 7-8 Elute with 2% Formic Acid SPE->StepSPE StepLLE Critical: Acidify to pH 3.5 Use BHT to prevent oxidation LLE->StepLLE

Caption: Decision matrix for selecting the optimal extraction method based on sample matrix and purity requirements.

Module 4: Stability & Storage Data

14-HDoHE is a Polyunsaturated Fatty Acid (PUFA) derivative. It is sensitive to auto-oxidation .

ParameterStability StatusRecommendation
Temperature Unstable > 4°CProcess on ice. Store extracts at -80°C.
pH Acid SensitiveAvoid prolonged exposure to pH < 3. Elute quickly and evaporate.
Light UV SensitiveUse amber vials.
Additives REQUIRED 0.01% BHT (Butylated hydroxytoluene) must be in all extraction solvents.

References

  • Serhan, C. N., et al. (2009).[6] Maresins: novel macrophage mediators with potent anti-inflammatory and pro-resolving actions.[2] J Exp Med. Available at: [Link]

  • Waters Corporation. Oasis MAX Extraction Protocols for Acidic Drugs and Lipids. Available at: [Link][3][5][7][8]

  • Gladine, C., et al. (2019). Optimized LC-MS/MS Method for the Detection of Specialized Pro-Resolving Mediators. Frontiers in Pharmacology. Available at: [Link]

  • Lipid Maps. Structure and Classification of Hydroxy-docosahexaenoic acids. Available at: [Link][7]

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in Low-Abundance 14-HDHA Analysis

Welcome to the technical support guide for the analysis of 14-hydroxydocosahexaenoic acid (14-HDHA). As a critical precursor to the maresin family of specialized pro-resolving mediators (SPMs), accurate quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 14-hydroxydocosahexaenoic acid (14-HDHA). As a critical precursor to the maresin family of specialized pro-resolving mediators (SPMs), accurate quantification of 14-HDHA is paramount for research into inflammation, tissue repair, and various disease states[1][2][3]. However, its low endogenous concentrations and susceptibility to interference present significant analytical challenges, particularly concerning high background noise in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[4][5][6].

This guide is structured to provide direct, actionable solutions to the most common issues encountered in the field. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to build robust, self-validating analytical methods.

Troubleshooting Guide: Question & Answer

This section addresses specific, frequently encountered problems during the analysis of 14-HDHA. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: Why is the baseline of my LC-MS chromatogram consistently high and noisy across all my samples, including the blank?

High background noise that is present even in a solvent blank points to a systemic contamination issue rather than a problem with your biological sample matrix. The cause is often related to the purity of your mobile phase, contamination within the LC-MS system itself, or improper source conditions.

Causality: The electrospray ionization (ESI) source is exquisitely sensitive and will ionize not only your target analyte but also any non-volatile impurities present in your mobile phase or leaching from system components[7][8]. These contaminants create a constant stream of ions, raising the detector's baseline noise and obscuring the signal from low-abundance analytes like 14-HDHA[9].

Troubleshooting Protocol:

  • Verify Solvent Purity:

    • Action: Ensure you are using LC-MS grade solvents (water, methanol, acetonitrile) and additives (formic acid, ammonium acetate) from a reputable supplier. Vendor-dependent contaminants, such as alkylated amines in methanol, have been shown to significantly increase background noise and form adducts[10][11].

    • Test: Prepare fresh mobile phase using solvents from a newly opened bottle. If the noise decreases, your old solvents were the likely cause.

  • System Cleaning and Purging:

    • Action: Contaminants can accumulate in the solvent lines, pump, and injector. Perform a system flush with a strong, MS-compatible solvent mixture, such as 50:50 isopropanol:acetonitrile.

    • Rationale: This helps remove strongly retained, non-polar contaminants that may be slowly bleeding into the mobile phase.

  • Inspect and Clean the MS Source:

    • Action: A fouled ESI source is a primary contributor to high background noise[7][12]. Visually inspect the capillary, cone, and surrounding optics. Clean them according to the manufacturer's protocol.

    • Rationale: Non-volatile salts and sample matrix components deposit on source elements over time, creating a persistent source of background ions.

  • Optimize Gas and Temperature Settings:

    • Action: Inefficient desolvation can lead to the formation of solvent clusters that increase baseline noise[7]. Systematically optimize the nebulizer gas flow and source temperature.

    • Rationale: Proper settings ensure that mobile phase droplets are efficiently desolvated, allowing for stable ionization of the analyte while minimizing the formation of charged clusters that contribute to noise[13].

Q2: My 14-HDHA peak is present, but the signal-to-noise (S/N) ratio is too low for reliable quantification. What is suppressing my signal?

Low S/N in the presence of a detectable peak, especially when the issue is worse in biological samples compared to standards, strongly suggests ion suppression from matrix effects[14][15][16]. Phospholipids are a notorious cause of this phenomenon in plasma and tissue samples[12][14][17].

Causality: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix[15]. In the ESI source, these matrix components compete with 14-HDHA for access to the droplet surface and for charge, ultimately reducing the number of 14-HDHA ions that reach the mass analyzer and diminishing the signal[12][18].

Troubleshooting Protocol:

  • Enhance Sample Preparation:

    • Action: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system[4][12]. Solid-Phase Extraction (SPE) is the gold standard for cleaning up oxylipin samples like 14-HDHA[4][5][19].

    • Workflow: Implement a validated SPE protocol. Mixed-mode or reversed-phase cartridges are commonly used for this purpose[20][21]. See the detailed protocol in the "Experimental Protocols" section below.

  • Optimize Chromatographic Separation:

    • Action: Adjust your LC gradient to better resolve 14-HDHA from the bulk of the matrix components, particularly phospholipids[14].

    • Rationale: Even with good sample prep, some matrix components will remain. If 14-HDHA can be made to elute in a "cleaner" region of the chromatogram, ion suppression will be minimized[18].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Incorporate a SIL-IS, such as 14-HDHA-d4 or another appropriate deuterated oxylipin, into your samples at the very beginning of the extraction process[19][22].

    • Rationale: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for signal variability and achieve accurate quantification even when suppression occurs[22].

  • Sample Dilution:

    • Action: As a simpler, albeit less sensitive, approach, dilute your final sample extract.

    • Rationale: This reduces the concentration of both the analyte and the interfering matrix components. If the matrix effect is the primary issue, the S/N ratio may improve because the suppression effect is reduced more significantly than the analyte signal[17].

Q3: I'm observing ghost peaks and inconsistent results between replicate injections. How can I improve reproducibility?

Poor reproducibility and the appearance of "ghost peaks" (peaks appearing in blank injections after a sample injection) are classic signs of sample carryover and issues with sample stability or handling.

Causality: Carryover occurs when traces of an analyte from a previous injection are retained in the system (e.g., on the injector needle, valve, or column head) and elute during a subsequent run. Inconsistency can also arise from the degradation of the analyte during sample processing or storage, a significant concern for easily oxidized molecules like 14-HDHA[4][23].

Troubleshooting Protocol:

  • Optimize Injector Wash Routine:

    • Action: Ensure your autosampler's needle wash procedure is adequate. Use a wash solvent that is stronger than your mobile phase (e.g., 100% isopropanol) and increase the wash volume and duration.

    • Rationale: A rigorous wash is necessary to completely remove the analyte and sticky matrix components from all surfaces between injections.

  • Implement Stringent Sample Handling Protocols:

    • Action: Always handle and process samples on ice. Use antioxidants, such as butylated hydroxytoluene (BHT), during extraction to prevent autooxidation[4]. Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C until analysis[1][24].

    • Rationale: Polyunsaturated fatty acids and their derivatives are prone to non-enzymatic oxidation, which can degrade the target analyte and create interfering isomers, leading to inaccurate and irreproducible results[23].

  • Evaluate Labware for Contamination and Leaching:

    • Action: Be aware that plastic labware, especially polypropylene tubes, can leach plasticizers and other contaminants that interfere with lipid analysis[25][26][27].

    • Test: Run a "procedural blank" by performing your entire extraction protocol with no biological sample. Analyze this blank to identify contaminants originating from your solvents, reagents, and labware[26]. Consider using borosilicate glassware where possible, as it tends to introduce fewer contaminants[25][26].

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for 14-HDHA standards and samples?

    • For long-term stability, powdered standards should be stored at -20°C. Once dissolved in a solvent like ethanol, they should be stored under an inert gas (e.g., argon) at -80°C[1]. Biological samples should be snap-frozen and stored at -80°C immediately after collection to prevent degradation[24].

  • Which ionization mode is best for 14-HDHA analysis?

    • Negative ion mode Electrospray Ionization (ESI) is universally preferred. The carboxylic acid group on the 14-HDHA molecule is readily deprotonated to form the [M-H]⁻ ion, leading to high sensitivity[19][28].

  • How do I confirm the identity of the 14-HDHA peak in my samples?

    • Identity is confirmed using tandem mass spectrometry (MS/MS). The precursor ion (the [M-H]⁻ ion of 14-HDHA, m/z 343.2) is isolated and fragmented. The resulting product ion spectrum should be compared to that of an authentic 14-HDHA standard. Specific and intense fragment ions are chosen to create a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification[28][29].

Data Presentation & Visualization

Table 1: Typical LC-MS/MS Parameters for 14-HDHA Analysis
ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, <2 µm)Provides good retention and separation for lipids based on hydrophobicity[18][30].
Mobile Phase A Water with 0.01-0.1% Formic Acid or Acetic AcidAcidic modifier promotes protonation of silanols and improves peak shape.
Mobile Phase B Acetonitrile/Methanol with 0.01-0.1% Formic AcidOrganic solvent for eluting lipids from the reversed-phase column[20][28].
Ionization Mode Negative Ion ESIThe carboxylic acid moiety is easily deprotonated, providing high sensitivity[19].
MRM Transition m/z 343.2 → m/z 299.2 (Quantifier)This transition corresponds to the loss of CO2 and is a characteristic fragmentation for fatty acids.
MRM Transition m/z 343.2 → m/z 151.1 (Qualifier)A secondary fragment used for identity confirmation.
Source Temp. 150 °COptimized to facilitate desolvation without causing thermal degradation[28].
Desolvation Temp. 350-550 °CHigher temperature required to evaporate the mobile phase from ESI droplets[28][31].
Capillary Voltage 2.5 - 3.5 kVOptimized to create a stable electrospray.

Note: All MS parameters (e.g., cone voltage, collision energy) must be optimized for your specific instrument and compound[28][31].

Diagrams

G cluster_pre Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Spike Spike with SIL-IS (e.g., 14-HDHA-d4) Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate SPE Solid-Phase Extraction (SPE) (C18 or Mixed-Mode) Precipitate->SPE Evaporate Evaporate & Reconstitute in Mobile Phase SPE->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Recommended analytical workflow for 14-HDHA quantification.

G start Low S/N Ratio for 14-HDHA? check_blank Is noise high in the solvent blank? start->check_blank check_matrix Is S/N worse in sample vs. standard? check_blank->check_matrix No solvents Systemic Contamination (Solvents, Dirty Source) check_blank->solvents  Yes matrix Matrix Effect (Ion Suppression) check_matrix->matrix  Yes carryover Carryover / Instability check_matrix->carryover No

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Oxylipin Enrichment from Plasma

This protocol is adapted from established methods for oxylipin analysis and is designed to remove proteins and phospholipids[19][20][21][29].

  • Sample Thawing & Spiking:

    • Thaw 200 µL of plasma on ice.

    • Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mix containing deuterated 14-HDHA.

    • Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Protein Removal:

    • Incubate samples at -20°C for 45 minutes to ensure complete protein precipitation[24].

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant. Dilute with 1.4 mL of water to reduce the organic content before loading onto the SPE cartridge[32].

  • SPE Cartridge Conditioning (C18, e.g., 60 mg):

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water. Do not let the cartridge run dry.

  • Sample Loading & Washing:

    • Load the diluted supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Wash with 1 mL of hexane to elute non-polar lipids while retaining the more polar oxylipins[24][29].

  • Elution & Final Steps:

    • Elute the 14-HDHA and other oxylipins with 1 mL of methyl formate or ethyl acetate[24][29].

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the sample in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS injection[24].

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Waters Corporation. Targeted UPLC-MS/MS Analysis of Oxylipins. [Link]

  • Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. [Link]

  • Zhang, Q., et al. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology. [Link]

  • Gabbs, M., et al. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules. [Link]

  • Liang, H., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]

  • ResearchGate. (2015). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. [Link]

  • Zhang, Q., et al. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]

  • LCGC International. (2017, May 1). The Role of LC–MS in Lipidomics. [Link]

  • PubMed. (2024, May 28). Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis. [Link]

  • ACS Publications. (2024, February 15). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. [Link]

  • ChemRxiv. (2024, March 4). Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. [Link]

  • Figshare. (2024, October 8). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - Journal of the American Society for Mass Spectrometry. [Link]

  • MetwareBio. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls. [Link]

  • Tallman, K. A., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. Journal of Lipid Research. [Link]

  • Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research. [Link]

  • The Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological. [Link]

  • Mas, E., et al. (2012). Short-term n-3 fatty acid supplementation but not aspirin increases plasma proresolving mediators of inflammation. The FASEB Journal. [Link]

  • MDPI. (2024, August 19). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]

  • Barden, A. E., et al. (2016). Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study. Frontiers in Pediatrics. [Link]

  • Yang, K., & Han, X. (2016). Tutorial on Lipidomics. Analytical and Bioanalytical Chemistry. [Link]

  • Frontiers. (2022, March 2). Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far?. [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • TU Graz. Reduction of chemical background noise in LC-MS/MS for trace analysis. [Link]

  • ResearchGate. (2019, March 7). (PDF) Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. [Link]

  • Colas, R. A., et al. (2020). Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease. International Journal of Molecular Sciences. [Link]

  • ACS Publications. (2024, September 9). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. [Link]

  • ScienceDirect. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • ResearchGate. (2013). Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • Biocompare. 14(S)-HDHA from MyBioSource.com. [Link]

  • ZORA. (2021, July 9). Quantitative profiling of inflammatory and pro- resolving lipid mediators in human adolescents and mouse plasma using UHPLC-MS. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 14-HDHA in Inflammation: A Tale of Two Responses

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate dance of the immune response, inflammation is a critical partner. It is the body's first line of defense against injury and infect...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of the immune response, inflammation is a critical partner. It is the body's first line of defense against injury and infection, a robust process designed to eliminate threats and initiate healing. However, when this normally self-limiting process loses its rhythm, it can lead to a state of chronic, low-grade inflammation, a key driver of numerous diseases. Central to orchestrating the resolution of inflammation are specialized pro-resolving mediators (SPMs), a class of bioactive lipids that actively signal the return to homeostasis.[1][2][3]

This guide focuses on a pivotal molecule in this process: 14-Hydroxydocosahexaenoic acid (14-HDHA) .[4][5] As a key intermediate derived from the omega-3 fatty acid docosahexaenoic acid (DHA), 14-HDHA stands at a crucial junction, influencing the switch from a pro-inflammatory to a pro-resolving state.[4][6] Here, we will dissect the divergent roles and expression levels of 14-HDHA in the context of acute versus chronic inflammation, providing field-proven insights and methodologies for its study.

The Inflammatory Spectrum: Acute Vigor vs. Chronic Grumble

To appreciate the role of 14-HDHA, we must first understand the two distinct faces of inflammation.

Acute inflammation is the body's immediate and well-organized response to a harmful stimulus.[7] It is characterized by the classic signs of redness, heat, swelling, and pain, driven by the rapid infiltration of immune cells like neutrophils and macrophages to the site of injury.[7][8] This response is designed to be short-lived; once the threat is neutralized, the process actively transitions into a resolution phase, where tissue repair and regeneration occur.[6]

Chronic inflammation , in contrast, is a prolonged, smoldering response that can persist for weeks, months, or even years.[8] It often arises from an unresolved acute inflammatory episode, a persistent infection, or a misdirected immune response as seen in autoimmune disorders.[7][8] This low-grade inflammation is a pathological hallmark of a wide range of conditions, including cardiovascular disease, type 2 diabetes, and neurodegenerative disorders.[8][9] A key feature of chronic inflammation is a failure of resolution, where the pro-inflammatory signals continually outweigh the pro-resolving ones.[6]

FeatureAcute InflammationChronic Inflammation
Onset Rapid (minutes to hours)Delayed (days)
Duration Short-term (days)Long-term (weeks to years)[8]
Primary Cells Neutrophils, Macrophages[8]Macrophages, Lymphocytes, Plasma Cells
Hallmarks Redness, Heat, Swelling, Pain[7]Tissue destruction, Fibrosis, Angiogenesis
Outcome Resolution, Healing, Abscess FormationTissue Damage, Proliferation, Disease Progression[8]
SPM Role Actively promotes resolution and return to homeostasisProduction is often impaired or insufficient[6]

14-HDHA: A Pro-Resolving Precursor

14-HDHA is not merely a bystander in inflammation; it is a direct precursor to the maresins , a potent family of SPMs that actively orchestrate resolution.[10][11][12][13] The biosynthesis of 14-HDHA from DHA is a tightly regulated enzymatic process, primarily driven by lipoxygenase (LOX) enzymes.

Biosynthesis Pathway of 14-HDHA and Maresin 1

The conversion of DHA into a pro-resolving signal begins with the insertion of molecular oxygen by a lipoxygenase enzyme. Specifically, 12-LOX or 15-LOX can oxygenate DHA to form 14(S)-hydroperoxydocosahexaenoic acid (14S-HpDHA).[14] This unstable intermediate is then rapidly reduced to the more stable 14(S)-HDHA. From here, 14(S)-HDHA serves as the substrate for further enzymatic conversion into the potent SPM, Maresin 1 (MaR1), a process particularly active in macrophages.[12]

14-HDHA Biosynthesis cluster_0 Precursor cluster_1 Pro-Resolving Mediator Pathway DHA DHA (Docosahexaenoic Acid) HpDHA 14(S)-HpDHA DHA->HpDHA 12/15-LOX HDHA 14(S)-HDHA HpDHA->HDHA Reduction (Peroxidases) MaR1 Maresin 1 (MaR1) (7R,14S-diHDHA) HDHA->MaR1 Further Enzymatic Steps (in Macrophages)

Caption: Biosynthesis of 14(S)-HDHA from DHA and its conversion to Maresin 1.

Comparing 14-HDHA Levels: Acute vs. Chronic Scenarios

The available evidence suggests that the levels and potential role of 14-HDHA can differ significantly depending on the inflammatory context. In acute inflammation, its appearance signifies the initiation of resolution. In chronic states, its presence may be dysregulated, reflecting a failed attempt to restore balance.

Inflammatory ContextModel/ConditionKey Finding on 14-HDHAImplicationReference
Acute Inflammation Zymosan-induced peritonitis (mouse model)14(S)-HDHA is detected in peritoneal exudates.Indicates active production during an acute inflammatory response, likely initiating the resolution cascade.[10]
Chronic Inflammation Psoriatic lesions (human)Increased levels of DHA-derived metabolites, including 14-HDHA.Suggests a partial, but likely insufficient, activation of resolution pathways in a chronic inflammatory skin disease.[15]
Chronic Inflammation Diet-induced obesity (mouse model)Diminished levels of 14-HDHA in adipose tissue compared to lean mice.Points to impaired SPM precursor synthesis in the chronic low-grade inflammation associated with obesity.[12]
Chronic Inflammation Older subjects with low-grade inflammation (human)Serum levels of 14-HDHA are inversely associated with the pro-inflammatory chemokine MCP-1.Higher levels of this pro-resolving precursor are linked to lower levels of a key inflammatory marker, supporting an anti-inflammatory role.[16][17]

These findings paint a complex picture. In acute settings, 14-HDHA production is a timely and expected part of the healing process. In chronic conditions, the story is one of dysregulation. There may be an attempt to produce these resolving mediators (as in psoriasis), but it may be overwhelmed by pro-inflammatory signals. Alternatively, the capacity to produce them may be compromised (as in obesity-related inflammation), contributing to the persistence of the inflammatory state.[6][12][15]

Experimental Protocol: Quantification of 14-HDHA by LC-MS/MS

Accurate quantification of 14-HDHA in biological matrices is essential for studying its role in inflammation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[13][18]

Causality Behind Experimental Choices:

  • Solid-Phase Extraction (SPE): This is crucial for removing interfering substances (e.g., phospholipids, salts) from complex biological samples like plasma or tissue homogenates and concentrating the lipids of interest, thereby enhancing detection sensitivity.

  • Reversed-Phase Chromatography (C18 column): C18 columns are ideal for separating lipids based on their hydrophobicity. This allows for the separation of 14-HDHA from other structurally similar fatty acid metabolites, which is critical for accurate quantification.

  • Tandem Mass Spectrometry (MS/MS): Using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides exquisite specificity. We select the specific mass-to-charge ratio (m/z) of the 14-HDHA parent ion, fragment it, and then monitor for a unique daughter ion. This two-stage filtering process minimizes the chance of misidentification.[18][19]

  • Deuterated Internal Standard: A deuterated analog of 14-HDHA (e.g., 14-HDHA-d5) is added at the very beginning of sample processing. Because it behaves almost identically to the endogenous 14-HDHA throughout extraction and analysis but has a different mass, it allows for precise correction for any sample loss, ensuring highly accurate quantification.

Step-by-Step Methodology
  • Sample Collection & Internal Standard Spiking:

    • Collect biological samples (e.g., 200 µL plasma, tissue homogenate) in tubes containing an antioxidant (e.g., BHT) to prevent ex vivo oxidation.

    • Immediately add a known amount of deuterated internal standard (e.g., 10 µL of 14-HDHA-d5 solution).

  • Lipid Extraction (Solid-Phase Extraction - SPE):

    • Acidify the sample to pH ~3.5 with a weak acid (e.g., 2 M HCl) to protonate the carboxylic acid group of 14-HDHA, making it less polar.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the lipids, including 14-HDHA, with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 50 µL) of the initial mobile phase (e.g., 80:20 Methanol:Water).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[13]

      • Mobile Phase A: Water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid.

      • Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to separate the lipids over a typical run time of 20-30 minutes.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Analysis Mode: Selected Reaction Monitoring (SRM).

      • SRM Transition for 14-HDHA: Precursor ion (Q1) m/z 343.2 -> Product ion (Q3) m/z [a specific fragment, requires empirical determination but often involves loss of water or cleavage at the hydroxyl group].

      • SRM Transition for Internal Standard (e.g., 14-HDHA-d5): Precursor ion (Q1) m/z 348.2 -> Product ion (Q3) [corresponding fragment].

  • Data Analysis:

    • Integrate the peak areas for both the endogenous 14-HDHA and the deuterated internal standard.

    • Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

    • Quantify the concentration of 14-HDHA in the original sample by comparing this ratio to a standard curve generated with known amounts of 14-HDHA.

Caption: Workflow for the quantification of 14-HDHA using LC-MS/MS.

Conclusion: From Bench to Bedside

The study of 14-HDHA provides a fascinating window into the complex regulation of inflammation. Its differential expression in acute versus chronic inflammatory states underscores a fundamental principle: chronic disease is often a manifestation of failed resolution. While the appearance of 14-HDHA in an acute response signals a healthy transition towards healing, its dysregulation in chronic conditions highlights a potential therapeutic target.

For researchers and drug development professionals, understanding this dichotomy is paramount. Strategies aimed not at broadly suppressing inflammation, but at promoting its resolution by augmenting pathways involving mediators like 14-HDHA and the downstream maresins, hold immense promise.[1][20] The continued development of precise analytical methods will be crucial in translating our understanding of these potent molecules from experimental models to effective clinical interventions.

References

  • Specialized pro-resolving mediators - Wikipedia. Wikipedia. [Link]

  • Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation. Frontiers in Nutrition. [Link]

  • Specialized Pro-resolving Mediators as Modulators of Immune Responses. Frontiers in Immunology. [Link]

  • Formation pathways for 14 S ,21-diHDHA and 14 R ,21-diHDHA. The main... ResearchGate. [Link]

  • Specialized Pro-Resolving Mediators (SPMs). BodyBio. [Link]

  • Enriched Marine Oil Supplements Increase Peripheral Blood Specialized Pro-Resolving Mediators Concentrations and Reprogram Host Immune Responses. Circulation Research. [Link]

  • Specialized pro-resolving mediators – Knowledge and References. Taylor & Francis Online. [Link]

  • Inflammatory Biomarkers: Unravelling the Key Players in Disease Diagnosis and Management. Open Access Journals. [Link]

  • Docosahexaenoic Acid Counteracts the Hypoxic-Induced Inflammatory and Metabolic Alterations in 3T3-L1 Adipocytes. MDPI. [Link]

  • Tracking Inflammation Through Biomarkers: What New Tests Can Tell You. Rupa Health. [Link]

  • Novel 14,21-dihydroxy-docosahexaenoic acids: structures, formation pathways, and enhancement of wound healing. The Journal of Lipid Research. [Link]

  • Ingredient: 14-Hydroxydocosahexaenoic Acid. Caring Sunshine. [Link]

  • Docosahexaenoic Acid, Inflammation, and Bacterial Dysbiosis in Relation to Periodontal Disease, Inflammatory Bowel Disease, and the Metabolic Syndrome. MDPI. [Link]

  • Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation. PubMed. [Link]

  • Inflammation: Causes, Consequences, and Common Biomarkers. OptimalDX. [Link]

  • Bioactive metabolites of docosahexaenoic acid. PubMed. [Link]

  • 14-Hydroxydocosahexaenoic acid in Omega-3 Fatty Acids. Government of Canada. [Link]

  • 14(S)-HDHA from MyBioSource.com. Biocompare. [Link]

  • Inflammation And Muscle Recovery: Best Biomarkers To Monitor. Learn With Superpower. [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Acute and Chronic Inflammation. Roswell Park Comprehensive Cancer Center. [Link]

  • Specialized Pro-Resolving Lipid Mediators and Dietary Omega-3/6 Fatty Acids in Selected Inflammatory Skin Diseases: A Systematic Review. MDPI. [Link]

  • Potential Clinical Applications of Pro-Resolving Lipids Mediators from Docosahexaenoic Acid. Molecules. [Link]

  • The Story of Inflammation: Acute to Chronic. Amrita Nutrition. [Link]

  • Novel lipid mediator 7S,14R-docosahexaenoic acid: biogenesis and harnessing mesenchymal stem cells to ameliorate diabetic mellitus and retinal pericyte loss. FASEB Journal. [Link]

  • 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-Lipoxygenase-2 in biosynthesis of resolvin D5. ResearchGate. [Link]

  • 14,17,18-Trihydroxy-Eicosatetraenoic Acid: A Novel Pro-Resolving Lipid Mediator from Marine Microalgae. ACS Pharmacology & Translational Science. [Link]

  • Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers in Pharmacology. [Link]

  • Associations between omega-3 fatty acid-derived lipid mediators and markers of inflammation in older subjects with low-grade chronic inflammation. Prostaglandins & Other Lipid Mediators. [Link]

  • Distribution of the 14-HDHA values. ResearchGate. [Link]

  • The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS One. [Link]

  • Pre-resolvins: true allies in the fight against inflammation. Therascience. [Link]

  • Bioactive Lipid Mediators of Inflammation. The Medical Biochemistry Page. [Link]

  • Eicosapentaenoic and docosahexaenoic acid derived specialised pro-resolving mediators: concentrations in humans and the effects of supplementation. ePrints Soton. [Link]

  • Associations between omega-3 fatty acid-derived lipid mediators and markers of inflammation in older subjects with low-grade chronic inflammation. PubMed. [Link]

  • Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. ResearchGate. [Link]

  • Fish Oil Omega-3s EPA and Dha Work Differently on Chronic Inflammation. SciTechDaily. [Link]

  • Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators. PubMed. [Link]

  • Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples. MDPI. [Link]

  • The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

14-Hydroxydocosahexaenoic acid proper disposal procedures

14-Hydroxydocosahexaenoic Acid (14-HDHA): Safe Handling & Disposal Protocol Executive Summary & Chemical Context As a Senior Application Scientist, I often observe a dangerous misconception in lipidomics: the belief that...

Author: BenchChem Technical Support Team. Date: February 2026

14-Hydroxydocosahexaenoic Acid (14-HDHA): Safe Handling & Disposal Protocol

Executive Summary & Chemical Context

As a Senior Application Scientist, I often observe a dangerous misconception in lipidomics: the belief that because a molecule is "bioactive" or "endogenous" (like 14-HDHA), it is environmentally benign. While 14-HDHA (a specialized pro-resolving mediator precursor) is not inherently toxic, it is almost exclusively supplied and handled as a solution in Ethanol (typically >98% purity).

Therefore, disposal protocols must be dictated by the solvent carrier (Ethanol), not the solute.

This guide synthesizes the chemical reality of docosanoids with strict EPA/RCRA compliance to ensure your lab remains safe and audit-ready.

Risk Assessment & Hazard Identification

Before handling waste, you must understand what you are holding. 14-HDHA is a polyunsaturated fatty acid (PUFA) derivative. It is sensitive to oxidation, but the immediate physical hazard comes from its storage matrix.

ComponentPrimary HazardGHS ClassificationEPA Waste Code
Ethanol (Solvent) Flammability Flam. Liq. 2; Eye Irrit. 2AD001 (Ignitable)
14-HDHA (Solute) Low ToxicityNot Classified / Mild IrritantNone (if pure)
Degradation Products Peroxides (Low risk)Oxidizing potential (minor)N/A

Critical Insight: Never dispose of 14-HDHA solutions down the drain. While the lipid is biodegradable, the ethanol solvent is a restricted discharge, and the lipid itself can contribute to high Biological Oxygen Demand (BOD) in local waterways.

Routine Disposal Workflow (Non-Spill)

This protocol applies to expired standards, autosampler vials, or reaction mixtures containing 14-HDHA.

Step 1: Waste Segregation
  • Action: Segregate waste into Non-Halogenated Organic Solvents .

  • Scientific Rationale: 14-HDHA contains no halogen atoms (Cl, Br, F). Mixing it with halogenated waste (like chloroform/DCM) increases disposal costs significantly and complicates incineration.

Step 2: Vial Management
  • Scenario A: Residual Liquid (>50 µL): Transfer the liquid into the bulk "Non-Halogenated Organic" waste drum.

  • Scenario B: Trace Residue/Dry Film: If the solvent has evaporated and only a lipid film remains, the vial can often be treated as "Solid Waste" or "Glass Waste" depending on local EHS rules. However, the safest route for trace residues in drug development is Solvent Waste to prevent any bioactive leaching.

Step 3: Nitrogen Purging (Optional but Recommended)
  • Action: Before capping the waste container, briefly purge the headspace with Nitrogen or Argon.

  • Causality: PUFAs like 14-HDHA oxidize rapidly. While this is "waste," preventing exothermic oxidation or peroxide accumulation in a waste drum is a proactive safety measure, especially if the drum contains other oxidizers.

Immediate Action Protocol: Spill Management

Scenario: You have dropped a 1 mL vial of 14-HDHA (100 µg/mL in Ethanol) on the bench.

  • Secure the Area: Immediately extinguish any nearby flames (Bunsen burners) due to ethanol vapors.

  • Absorb: Do not use paper towels immediately if the volume is large. Use a vermiculite or clay-based absorbent pad.

    • Why? Paper towels increase the surface area for evaporation, creating a larger flammable vapor cloud. Clay traps the vapors.

  • Clean: Wipe the surface with a soap/water solution.[1] 14-HDHA is hydrophobic; water alone will just smear the lipid, leaving a slippery residue.

  • Dispose: Place all absorbent materials into a Solid Hazardous Waste bag (tagged for Incineration).

Decision Logic: Disposal Flowchart

The following diagram illustrates the decision-making process for disposing of 14-HDHA, ensuring compliance with RCRA regulations.

DisposalWorkflow Start Waste Generation: 14-HDHA Sample IsSpill Is it a Spill? Start->IsSpill SpillYes Secure Area (Remove Ignition Sources) IsSpill->SpillYes Yes SpillNo Routine Disposal IsSpill->SpillNo No Absorb Absorb with Vermiculite/Pad SpillYes->Absorb SolidWaste Disposal: Solid Hazardous Waste Absorb->SolidWaste SolventCheck Is Solvent Present? SpillNo->SolventCheck LiquidWaste Segregate: Non-Halogenated Organic SolventCheck->LiquidWaste Yes (Ethanol) DryResidue Dry Lipid Film SolventCheck->DryResidue No (Dry Film) CodeD001 Label as D001 (Ignitable) LiquidWaste->CodeD001 GlassBin Disposal: Contaminated Glass/Sharps DryResidue->GlassBin

Figure 1: Decision matrix for 14-HDHA disposal, prioritizing solvent management.

Regulatory Compliance Data

When filling out your waste tags, use the following data to ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness) compliance.

ParameterSpecificationAuthority
RCRA Code D001 (Ignitable Characteristic)EPA 40 CFR 261.21 [1]
Proper Shipping Name Ethanol SolutionDOT / IATA
UN Number UN1170DOT
Hazard Class 3 (Flammable Liquid)DOT
Packing Group IIDOT

Expert Tip: Even if the vial contains only 100 µg of 14-HDHA, if the volume is 1 mL of Ethanol, regulations view the entire 1 mL as Hazardous Waste D001. Dilution does not negate the hazard code.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000)." OSHA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

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